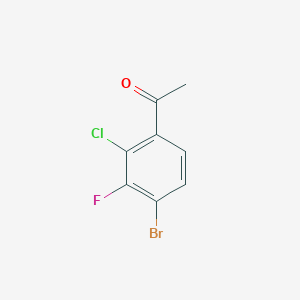

4-Bromo-2-chloro-3-fluoroacetophenone

Description

4-Bromo-2-chloro-3-fluoroacetophenone is a halogenated acetophenone derivative with a ketone functional group and three halogen substituents (Br, Cl, F) at positions 4, 2, and 3, respectively, on the aromatic ring. This compound is of significant interest in organic synthesis due to the electron-withdrawing effects of halogens, which influence reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name |

1-(4-bromo-2-chloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGHCISGZGATLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chloro-3-fluoroacetophenone can be synthesized through several methods:

Bromination of Acetophenone Derivatives: One common method involves the bromination of 1-(4-chloro-3-fluorophenyl)ethan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

One-Pot Synthesis: Another approach is a one-pot synthesis involving the reaction of 4-chloro-3-fluoroacetophenone with bromine in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-3-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of substituted ethanones with different functional groups.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Applications in Organic Synthesis

Intermediate for Heterocycles:

This compound is frequently used as an intermediate for synthesizing heterocyclic compounds, which are essential in medicinal chemistry. For example, it can be transformed into thiazole derivatives, which have been studied for their biological activities, including potential applications in treating cystic fibrosis and as inhibitors for certain enzymes .

Ligands for Coordination Compounds:

4-Bromo-2-chloro-3-fluoroacetophenone is also employed to create ligands for coordination complexes, particularly those involving transition metals like iridium. These complexes are noted for their phosphorescent properties, making them useful in optoelectronic applications .

Biological Applications

Pharmacological Research:

The derivatives synthesized from this compound have been investigated for their pharmacological properties. Notably, thiazole derivatives exhibit activity against Trypanosoma brucei, the causative agent of sleeping sickness, highlighting the compound's potential in drug development .

Chloride Transport Modulators:

Compounds derived from this acetophenone have shown promise as correctors of chloride transport defects associated with cystic fibrosis, indicating a significant area of research in respiratory medicine .

Case Study 1: Synthesis of Thiazole Derivatives

A study demonstrated the synthesis of thiazole derivatives from this compound using thiourea under reflux conditions in ethanol. The resulting compounds displayed significant biological activity against cystic fibrosis-related chloride transport defects .

Case Study 2: Coordination Complexes

Research on iridium-pyrazine complexes derived from this acetophenone revealed that they emit phosphorescent light across a spectrum from yellow to deep red (λ_em = 579 – 655 nm). These findings suggest potential applications in light-emitting devices .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-3-fluoroacetophenone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

a) 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

- Structure : Bromine at position 2, methoxy (-OCH₃) at position 4'.

- Key Differences :

- The methoxy group (electron-donating) contrasts with the electron-withdrawing halogens (Cl, F) in the target compound.

- Reactivity: Methoxy groups enhance electrophilic aromatic substitution (e.g., nitration), while halogens favor nucleophilic displacement.

- Applications : Primarily used as a synthetic intermediate under controlled conditions .

b) 3'-Bromo-2'-Fluoroacetophenone

- Structure : Bromine at position 3', fluorine at position 2'.

- Key Differences :

c) 4-Bromo-2-chloro-3-fluorophenol (CAS 1233026-52-2)

- Structure: Same halogen substituents but on a phenol ring (hydroxyl group at position 1).

- Key Differences: Phenol’s hydroxyl group increases acidity (pKa ~10) versus acetophenone’s ketone (pKa ~20). Applications: Phenolic derivatives are often used in antimicrobial agents, as seen in fluorinated chromones with demonstrated bioactivity .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 4-Bromo-2-chloro-3-fluoroacetophenone | ~247.4 (calculated) | N/A | N/A | N/A |

| 2-Bromo-4'-methoxyacetophenone | 229.06 | N/A | N/A | N/A |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | 243.9 | N/A | 234 | 1.824 |

| 4-Bromo-2-fluorobenzylamine HCl | 234.5 | N/A | N/A | N/A |

Notes:

- Data gaps for the target compound highlight the need for experimental characterization.

- Halogen substituents generally increase molecular weight and density compared to non-halogenated analogs .

Biological Activity

4-Bromo-2-chloro-3-fluoroacetophenone is a halogenated derivative of acetophenone, characterized by the presence of bromine, chlorine, and fluorine substituents on its aromatic ring. The molecular formula for this compound is C8H5BrClF, and it has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

This compound features a phenyl ring with three halogen substituents. The presence of these halogens can significantly influence the compound's reactivity and biological activity.

The biological activity of this compound is believed to involve its interaction with various molecular targets. The halogen atoms may enhance lipophilicity and facilitate interactions with biological membranes, potentially leading to increased permeability and bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For instance, compounds with similar halogenated structures have demonstrated significant inhibition of bacterial growth, suggesting that this compound may share these properties due to its structural similarities .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce cytotoxic effects in various cancer cell lines. For example, derivatives of acetophenone have been shown to inhibit cell proliferation in human glioblastoma and breast cancer cell lines . The specific mechanisms through which this compound exerts these effects may involve the induction of apoptosis or disruption of cell cycle progression.

Case Studies

- Anticancer Activity : A study explored the cytotoxic effects of halogenated acetophenones on U-87 glioblastoma cells, revealing that compounds with similar structures could exhibit IC50 values in the low micromolar range .

- Antimicrobial Efficacy : Another investigation tested various halogenated acetophenones against common pathogens, finding that certain derivatives showed significant antibacterial activity, supporting the hypothesis that this compound may possess similar properties .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-chloro-3-fluoroacetophenone and its derivatives?

- Methodological Answer : A widely used approach involves halogen-directed cyclization reactions. For example, substituted acetophenones can undergo cyclization using DMSO/I₂ or DMSO/CuCl₂ systems to form fluorinated chromones or chlorochromones, respectively. These reactions require careful control of temperature (e.g., reflux conditions) and stoichiometry to avoid side products. Structural confirmation is achieved via NMR and IR spectroscopy .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To identify substituent positions and verify halogenation patterns (e.g., splitting patterns for fluorine and chlorine).

- IR Spectroscopy : To detect carbonyl (C=O) stretching (~1700 cm⁻¹) and C-X (X = Br, Cl, F) vibrations.

- Mass Spectrometry (MS) : For molecular ion ([M]+) confirmation and fragmentation patterns indicative of halogen loss.

Cross-referencing with literature data from halogenated acetophenone analogs (e.g., 4′-Bromo-2-chloroacetophenone) is critical .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Halogenated acetophenones are sensitive to heat and light. Storage at 0–6°C in airtight, amber-glass containers under inert gas (e.g., argon) is advised. Purity degradation can be monitored via periodic GC-MS or HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing halogenated acetophenone derivatives?

- Methodological Answer : Contradictions often arise from overlapping signals (e.g., fluorine coupling in NMR) or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To resolve complex splitting patterns.

- Isotopic Labeling : Deuterated analogs (e.g., 2-Bromo-4′-fluoroacetophenone-2′,3′,5′,6′-d₄) can simplify spectral interpretation.

- Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data.

Discrepancies in melting points or retention times should prompt re-evaluation of synthetic conditions or purification steps .

Q. What strategies optimize reaction yields in the cyclization of halogenated acetophenones under varying conditions?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may promote side reactions.

- Catalyst Screening : CuCl₂ in DMSO increases chlorochromone yields compared to I₂-based systems, as observed in fluorinated chromone synthesis.

- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition.

Post-reaction, column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates products .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The ortho/para-directing effects of halogens modulate reactivity:

- Bromine (para) : Acts as a strong electron-withdrawing group, activating the carbonyl toward nucleophilic attack.

- Chlorine and Fluorine (ortho/meta) : Induce steric hindrance and electronic deactivation, requiring harsher conditions (e.g., K₂CO₃ in DMF at 80°C).

Kinetic studies using substituent-specific analogs (e.g., 3′-Bromo-4′-fluoroacetophenone) reveal rate differences due to inductive effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.